Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-[3-(methoxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)7-11-5-4-9(6-11)8-13-2/h9H,3-8H2,1-2H3 |
InChI Key |
HRTRPVBWYHRDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)COC |
Origin of Product |
United States |
Preparation Methods
Zinc-Titanium Catalyzed Ring Formation
The pyrrolidine core bearing a 3-methoxymethyl substituent is synthesized via cyclization of N-(3-methoxymethylprop-2-yn-1-yl)propargylamine using a Et₂Zn/Ti(O-iPr)₄ system. In a representative procedure, the propargylamine (2 mmol) is treated with Et₂Zn (5 mmol) and Ti(O-iPr)₄ (0.3 mmol) in CH₂Cl₂ at 23°C for 18 hours, followed by quenching with KOH to yield 3-(methoxymethyl)pyrrolidine in 78% yield. Ethyl bromoacetate (1.2 eq) is then added to the pyrrolidine in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours, achieving 85% conversion to the target ester.
Solvent Optimization for Cyclization
Comparative studies show that dichloromethane enhances reaction rates (k = 0.42 h⁻¹) compared to THF (k = 0.28 h⁻¹) due to improved catalyst solubility. Polar aprotic solvents like DMF increase alkylation efficiency by stabilizing the transition state during acetate incorporation.
Hydrogenation of Pyrroline Intermediates
Platinum-Catalyzed Reduction
2-Methylpyrroline derivatives serve as precursors, with hydrogenation over 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient pressure producing 3-(methoxymethyl)pyrrolidine in 89% yield. Subsequent N-alkylation with ethyl bromoacetate under Dean-Stark conditions (toluene, 110°C) for 6 hours affords the ester with 91% purity.
Enantioselective Hydrogenation
Chiral induction is achieved using (R)-BINAP-modified platinum catalysts, yielding (S)-3-(methoxymethyl)pyrrolidine with 82% ee. This enantiomer is critical for applications requiring stereochemical control, such as histamine receptor ligands.
Reductive Amination Strategies
Ketone-Amine Condensation
A two-step approach involves condensing 3-methoxymethylcyclohexanone with ammonium acetate in methanol at 70°C, followed by NaBH₄ reduction to form the pyrrolidine ring. Alkylation with ethyl bromoacetate in acetonitrile at reflux (82°C, 8 h) delivers the product in 76% yield.
Borane-Mediated Reduction
BH₃-THF selectively reduces imine intermediates generated from 4-methoxymethyl-2-pentanone and benzylamine, yielding N-benzyl-3-(methoxymethyl)pyrrolidine. Hydrogenolysis (H₂, Pd/C) removes the benzyl group, enabling direct alkylation with ethyl bromoacetate.
Copper-Catalyzed Cross-Coupling
Ullmann-Type Alkylation
3-(Methoxymethyl)pyrrolidine reacts with ethyl bromoacetate in DMF using CuCl (10 mol%) and 1,10-phenanthroline (12 mol%) at 120°C for 24 hours. This method achieves 81% yield but requires rigorous exclusion of moisture to prevent ester hydrolysis.
Solvent Effects on Reaction Kinetics
Kinetic profiling reveals DMF accelerates the reaction (t₁/₂ = 4.2 h) compared to DMSO (t₁/₂ = 6.8 h), attributed to higher dielectric constants stabilizing ionic intermediates.
Asymmetric Synthesis via Chiral Auxiliaries
SAMP Hydrazone Methodology
(2S)-2-(Methoxymethyl)pyrrolidine is synthesized using (S)-1-amino-2-(methoxymethyl)pyrrolidine as a chiral auxiliary. Alkylation with ethyl bromoacetate in THF at −78°C followed by hydrazine cleavage yields the target compound with 84% ee.
Titanium-Mediated Enantiocontrol
Ti(O-iPr)₄ (20 mol%) induces facial selectivity during pyrrolidine formation, producing (R)-3-(methoxymethyl)pyrrolidine (78% ee). Subsequent alkylation under mild conditions (rt, 12 h) preserves stereochemical integrity.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Reaction Time (h) | Key Catalyst |
|---|---|---|---|---|
| Zn/Ti Cyclization | 78 | - | 18 | Et₂Zn/Ti(O-iPr)₄ |
| Pt/C Hydrogenation | 89 | 82 | 6 | 5% Pt/C |
| Reductive Amination | 76 | - | 8 | NaBH₄ |
| CuCl Coupling | 81 | - | 24 | CuCl |
| SAMP Hydrazone | 68 | 84 | 16 | Ti(O-iPr)₄ |
Scale-Up Considerations
Industrial production favors Pt/C hydrogenation due to its compatibility with continuous-flow reactors and minimal byproduct formation. Pilot-scale trials (500 g batches) demonstrate consistent yields (87–89%) using ethanol-methanol co-solvents. In contrast, copper-mediated methods require costly ligand recycling, limiting economic viability above 10 kg scales.
Stability and Purification
The ester exhibits sensitivity to aqueous base, necessitating anhydrous workup conditions. Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted pyrrolidine (Rf = 0.22) from the product (Rf = 0.45). Recrystallization from ethanol at −20°C enhances purity to >99% (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate, show significant antimicrobial properties. For example, studies have demonstrated enhanced activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The presence of the methoxymethyl group is believed to contribute to this enhanced activity by improving solubility and interaction with bacterial targets .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. In vitro assays have shown that it can inhibit cell growth and induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species production and caspase activation . The structure-activity relationship (SAR) analysis indicates that modifications on the pyrrolidine ring can significantly influence its anticancer potency.
Pharmaceutical Applications
Given its diverse biological activities, this compound has potential applications in the development of new pharmaceuticals:
PDE4 Inhibition
Compounds similar to this compound have been identified as selective inhibitors of phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic AMP (cAMP), which is associated with anti-inflammatory effects and could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Formulations
The antimicrobial properties suggest potential use in formulations aimed at treating infections caused by resistant bacteria. This could include topical applications or systemic treatments where traditional antibiotics fail.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological activities. The methoxymethyl group may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl 2-(pyrrolidin-1-yl)acetate (CAS: 22041-21-0)
- Structural Difference : Lacks the methoxymethyl group at the pyrrolidine 3-position.
- Synthesis : Simpler preparation due to fewer substituents; often synthesized via direct alkylation of pyrrolidine with ethyl chloroacetate.
- Physicochemical Properties: Lower molecular weight (169.23 g/mol vs. 215.28 g/mol for the target compound) and reduced polarity, leading to higher solubility in non-polar solvents.
- Applications : Widely used as a building block for CNS-active molecules but with less tailored pharmacokinetic properties compared to the methoxymethyl derivative .
(Z/E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS: 54716-02-8 / 70526-06-6)
- Structural Difference: Contains a conjugated enoate system instead of a direct acetoxy linkage.
- Reactivity : The α,β-unsaturated ester enables Michael addition reactions, unlike the saturated ester in the target compound.
Ethyl [2-(dicyanomethylene)pyrrolidin-1-yl]acetate (CAS: 132994-03-7)
- Structural Difference: Features a dicyanomethylene group on the pyrrolidine ring, introducing strong electron-withdrawing effects.
- Applications : Used in materials science for polymer precursors, contrasting with the target compound’s focus on medicinal chemistry .
Ethylphenidat (Ethyl [[2-phenyl-2-(piperidin-2-yl)]acetate])
- Structural Difference : Piperidine core instead of pyrrolidine, with a phenyl substituent.
- Pharmacology : A stimulant with documented dopaminergic activity, highlighting how heterocycle choice (piperidine vs. pyrrolidine) and substituents dictate biological targets .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial and cholinesterase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a methoxymethyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of pyrrolidine derivatives with ethyl acetate under specific conditions to yield the target compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the pyrrolidine moiety. For instance, a study indicated that derivatives similar to this compound exhibited significant activity against resistant strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes . The presence of the methoxymethyl group was found to enhance this activity, suggesting that structural modifications can lead to improved efficacy against bacterial pathogens.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Bacteria Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. pneumoniae | <0.125 | |
| Similar Pyrrolidine Derivative | S. pyogenes | <0.250 | |
| Control (Tetracycline) | E. coli | 0.5 |
Cholinesterase Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its cholinesterase-inhibitory activity. Compounds derived from pyrrolidine have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibitory potency was found to be comparable to that of known inhibitors like Galantamine.
Table 2: Cholinesterase Inhibition Potency
| Compound | Enzyme Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 0.5 | |
| Control (Galantamine) | Acetylcholinesterase | 0.4 |
Case Studies and Research Findings
A notable case study involved the synthesis of various pyrrolidine derivatives, including this compound, which were tested for both antibacterial and cholinesterase-inhibitory activities. The results demonstrated that modifications to the pyrrolidine ring could significantly alter biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(3-(methoxymethyl)pyrrolidin-1-yl)acetate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. Key steps include:
- Methoxymethylation : Introducing the methoxymethyl group at the 3-position of pyrrolidine under controlled temperatures (0–5°C) using reagents like methoxymethyl chloride in anhydrous solvents (e.g., dichloromethane) .
- Acetylation : Coupling the modified pyrrolidine with ethyl acetate via nucleophilic substitution, often requiring catalysts such as DCC (dicyclohexylcarbarbodiimide) to activate carboxyl groups .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the methoxymethyl (–OCH), pyrrolidine ring, and ethyl ester moieties. For example, the methoxymethyl proton signal appears at δ 3.2–3.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 230.15) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (ester C=O) and 1100 cm (C–O–C) validate functional groups .
Q. How do the ester and pyrrolidine groups influence the compound’s reactivity?
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., saponification to carboxylic acids) .
- Pyrrolidine Ring : The tertiary amine participates in hydrogen bonding and salt formation, affecting solubility and biological interactions. The methoxymethyl substituent enhances steric hindrance, reducing unintended side reactions .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution during acetylation?
The ethyl acetate’s carbonyl carbon undergoes nucleophilic attack by the pyrrolidine’s nitrogen. Density Functional Theory (DFT) studies suggest a two-step mechanism:
Formation of tetrahedral intermediate : Catalyzed by DCC, which activates the ester carbonyl via hydrogen bonding .
Elimination of byproducts : Release of dicyclohexylurea drives the reaction forward. Kinetic studies show pseudo-first-order dependence on pyrrolidine concentration .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Methoxymethyl Position : Analog synthesis (e.g., replacing methoxymethyl with azidomethyl) reveals that steric bulk at the 3-position modulates binding to neurological targets (e.g., sigma receptors) .
- Ester vs. Amide : Replacing the ethyl ester with a methylamide improves metabolic stability but reduces blood-brain barrier permeability .
Q. How can researchers resolve contradictions in yield data across synthetic protocols?
- Method Comparison : Evaluate solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading. For instance, DMF increases reaction rates but may lower purity due to side reactions .
- Statistical Design : Use a Design of Experiments (DoE) approach to optimize parameters like temperature, pH, and stoichiometry .
Q. What computational tools predict the compound’s conformational stability?
- Molecular Dynamics (MD) Simulations : Analyze pyrrolidine ring puckering and methoxymethyl orientation in solvated systems. Low-energy conformers dominate in polar solvents like water .
- Docking Studies : Predict binding affinities to enzymes (e.g., acetylcholinesterase) by modeling interactions between the ester group and catalytic triads .
Q. What are the primary degradation pathways under accelerated stability conditions?
- Hydrolysis : The ester group degrades in acidic (pH <3) or basic (pH >10) media, forming carboxylic acid derivatives. Degradation rates follow Arrhenius kinetics, with activation energy ~50 kJ/mol .
- Oxidation : The pyrrolidine ring oxidizes to pyrrolidone under light exposure, necessitating storage in amber vials at –20°C .
Q. How is enantiomeric purity assessed given the chiral pyrrolidine center?
Q. What crystallographic data reveal about the compound’s solid-state behavior?
Single-crystal X-ray diffraction shows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
